Tungsten monocarbide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tungsten monocarbide (WC) is a transition metal carbide that has gained significant attention in the scientific community due to its unique properties and applications. This compound is known for its high hardness, high melting point, and excellent thermal and chemical stability. Tungsten monocarbide has been extensively studied for its potential use in various fields, including material science, catalysis, and biomedical applications.

科学的研究の応用

Catalytic Applications

Tungsten monocarbide (WC) has been identified as a selective catalyst for deoxygenation processes. It is particularly effective in breaking C–O/CO bonds in propanol and propanal, leading to the production of propene. This high selectivity in C–O/CO scission suggests WC's potential for practical applications in catalysis, including synthesizing nanoparticle WC and W2C as effective deoxygenation catalysts (Ren et al., 2014).

Physical and Chemical Properties

WC is an indispensable industrial material, used in cutting tools and showing potential for applications in energy storage and catalysis. Its unique physical and chemical properties, such as being very incompressible yet less so than diamond, make it valuable in various industrial applications (Liu et al., 2013).

Synthesis Techniques

Innovative methods have been developed to synthesize tungsten monocarbide, such as Self-Propagating High-Temperature Synthesis (SHS) in the presence of an activative additive. This technique is efficient in achieving high conversion rates and purity of the final WC product (Zhang et al., 2001).

Nanopowder Production

High-temperature electrochemical synthesis in ionic melts has been explored for producing highly dispersed WC powder. This method offers a new avenue for the production of WC nanopowders, which are crucial for various industrial applications (Malyshev et al., 2017).

Recycling and Sustainable Manufacturing

The development of sustainable manufacturing methods for recycling WC, such as the combination of hydrothermal and electrolysis processes, has shown effectiveness in recycling cemented carbide from industrial tool scraps. This technology is environmentally friendly and reduces the usage of natural tungsten materials (Wongsisa et al., 2015).

Hydrogenation and Photocatalysis

WC has demonstrated high activity and chemoselectivity for hydrogenation processes and serves as an efficient support for other catalysts. Its application in photocatalytic water splitting and hydrogen evolution activities highlights its potential in renewable energy generation (Braun & Esposito, 2017; Garcia-Esparza et al., 2013).

Surface Modification and Coating

Tungsten carbide coatings, synthesized using plasma spraying, exhibit unique properties like high tensile adhesion strength and Vickers hardness. These coatings are used in various applications, including in corrosive environments (Benea & Benea, 2015).

特性

CAS番号 |

11130-73-7 |

|---|---|

製品名 |

Tungsten monocarbide |

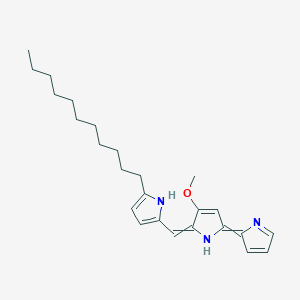

分子式 |

WC CW |

分子量 |

195.9 g/mol |

IUPAC名 |

methanidylidynetungsten |

InChI |

InChI=1S/C.W/q-1; |

InChIキー |

UONOETXJSWQNOL-UHFFFAOYSA-N |

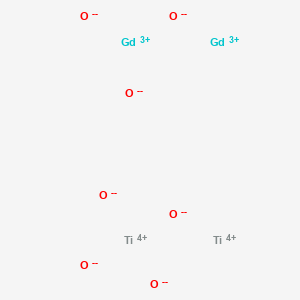

SMILES |

[C-]#[W] |

正規SMILES |

[C-]#[W] |

沸点 |

10832 °F at 760 mm Hg (NTP, 1992) 6000 °C 10832°F |

Color/Form |

Gray hexagonal crystals Gray powde |

密度 |

15.6 at 64 °F (NTP, 1992) 15.6 15.6 g/cm³ 15.6 at 64°F |

melting_point |

4946 to 5126 °F (NTP, 1992) 2,785 °C 2780 °C 4946-5126°F |

その他のCAS番号 |

12070-12-1 11130-73-7 |

物理的記述 |

Tungsten carbide is a gray powder. (NTP, 1992) GREY-TO-BLACK POWDER. A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. |

賞味期限 |

STABLE TO 400 °C WITH CHLORINE |

溶解性 |

less than 1 mg/mL at 64° F (NTP, 1992) Insol in water; sol in nitric acid/hydrogen fluoride Sol in aqua regia Solubility in water: none |

同義語 |

tungsten carbide tungsten carbide (W2C) tungsten carbide (WC) |

蒸気圧 |

4 mmHg |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。